Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate, with the Chemical Abstracts Service (CAS) number 97458-95-2, is a compound classified as a phthalazine derivative. Its molecular formula is and it has a molecular weight of 314.72 g/mol. This compound is recognized for its potential applications in medicinal chemistry and various scientific research fields due to its unique structural properties and biological activities .
The synthesis of methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate typically involves multi-step organic reactions. While specific methods may vary, common approaches include:
Technical details regarding reaction conditions, catalysts, and solvents used in these processes can significantly influence yield and purity but are often proprietary or detailed in specialized literature .
The molecular structure of methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate features a phthalazine backbone with a chlorinated phenyl substituent. Key structural data includes:
The structure can be visualized as comprising a fused bicyclic system with distinct functional groups that confer its chemical properties .
Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate participates in various chemical reactions typical for phthalazine derivatives:
These reactions are crucial for modifying the compound for various applications in drug design and synthesis .
The mechanism of action for methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it may exhibit:
Further research is needed to clarify these mechanisms and establish quantitative data regarding efficacy and selectivity .
The physical and chemical properties of methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate include:
Property | Value |
---|---|
Melting Point | 221-222 °C |
Boiling Point | Approximately 477.5 °C |
Density | ~1.37 g/cm³ |
pKa | -2.09 (predicted) |
These properties indicate a solid compound with moderate stability under standard conditions, making it suitable for laboratory handling and storage .
Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate has several scientific applications, particularly in:
Its unique structure provides a versatile platform for further modifications aimed at enhancing biological activity or material characteristics .
The synthesis and characterization of Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate (CAS: 97458-95-2) emerged from systematic efforts to functionalize the phthalazine core, a nitrogen-rich heterocycle with inherent bioactivity potential. First reported in the late 20th century, this compound belongs to the class of 4-oxo-3,4-dihydro-1-phthalazinecarboxylates, characterized by a keto group at position 4 and an ester moiety at position 1 of the bicyclic phthalazine system. Its discovery aligns with broader trends in heterocyclic chemistry focused on modifying core scaffolds like phthalazines to optimize electronic properties and steric profiles for biological interactions [1]. The introduction of the 4-chlorophenyl group at N-3 represented a strategic move to enhance lipophilicity and π-stacking capabilities, crucial for target binding. Key synonyms include methyl 3-(4-chlorophenyl)-4-oxophthalazine-1-carboxylate and ZINC1399934, reflecting its presence across chemical databases as a reference structure for pharmacophore development [1].
This compound exemplifies the pharmacophoric duality of phthalazine derivatives: the 4-oxo-3,4-dihydro segment provides a planar, hydrogen-bond-accepting motif, while the carboxylate ester at C-1 serves as a versatile handle for derivatization into amides, hydrazides, or carboxylic acids. The 4-chlorophenyl substituent enhances interactions with hydrophobic enzyme pockets, a feature leveraged in kinase inhibitor design. Notably, its structural framework shares key features with clinical candidates like Vatalanib (PTK787), a vascular endothelial growth factor receptor (VEGFR) inhibitor containing the 4-oxo-3,4-dihydrophthalazine core [4] [6]. Research has confirmed that such derivatives exploit hydrogen bonding with kinase residues (e.g., Glu885 and Asp1046 in VEGFR-2) and occupy hydrophobic DFG-out pockets—principles directly applicable to this chlorophenyl-substituted analogue [4] [8]. Its role extends to synthesizing hybrid molecules targeting epidermal growth factor receptor (EGFR), where similar scaffolds induce apoptosis in cancer cells [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0